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Compound of Interest

Compound Name: N-Boc-4-hydroxy-D-proline, trans-

Cat. No.: B142493 Get Quote

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

N-Boc-trans-4-hydroxy-D-proline, a chiral synthetic building block, plays a critical role in the

development of novel therapeutics, particularly in peptide synthesis and medicinal chemistry. A

thorough understanding of its spectroscopic properties is paramount for its effective utilization,

ensuring purity, and confirming structural integrity during multi-step syntheses. This technical

guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for N-Boc-trans-4-hydroxy-D-proline, alongside the

experimental protocols for acquiring these crucial datasets.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Boc-trans-4-hydroxy-D-

proline. Due to the limited availability of directly published spectra for the free acid, data for

closely related analogues, such as its methyl ester and the deprotected parent compound, are

provided for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

N-Boc-trans-4-hydroxy-D-

proline Methyl Ester
Not Specified

(Specific peak assignments

are not available in the

provided search results)

trans-4-Hydroxy-D-proline D₂O

(Specific peak assignments

are not available in the

provided search results)

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

trans-4-Hydroxy-D-proline D₂O

(Specific peak assignments

are not available in the

provided search results)

Boc-hyp(tBu)-OH (a related

compound)[1]
MeOH-d₄

28.5, 38.8, 39.7, 48.4, 54.5,

55.0, 58.8, 68.6, 69.0, 69.9,

70.6, 75.2, 120.9, 126.1,

126.2, 128.1, 128.8, 142.5,

142.6, 142.7, 145.1, 145.4,

145.4, 156.5, 156.7, 175.5,

175.7

Table 3: IR Spectroscopic Data

Compound Technique
Key Absorption Bands
(cm⁻¹)

N-Boc-trans-4-hydroxy-L-

proline Methyl Ester
ATR-IR

(Specific peak assignments

are not available in the

provided search results)

Table 4: Mass Spectrometry Data
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Compound Ionization Method [M+Na]⁺ (m/z)

Boc-hyp(tBu)-OH (a related

compound)[1]
ESI-EMM

432.1787 (calculated),

432.1800 (found)

Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data. The

following sections outline generalized experimental protocols for NMR, IR, and MS analysis of

N-Boc-trans-4-hydroxy-D-proline, based on standard practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of N-Boc-trans-4-

hydroxy-D-proline.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

optimal resolution.

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or MeOD). The choice of solvent may affect chemical shifts.

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard 1D proton experiment.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: Typically 0-12 ppm.

¹³C NMR Acquisition Parameters:
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Pulse Program: Standard 1D carbon experiment with proton decoupling.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due

to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: Typically 0-200 ppm.

Sample Preparation

Data Acquisition Data Processing

Dissolve Sample Transfer to NMR Tube

Setup Spectrometer Acquire Spectra Process Raw Data Analyze Spectra

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Boc-trans-4-hydroxy-D-proline.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the crystal.

Apply pressure using the anvil to ensure good contact.
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Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are usually sufficient.

A background spectrum of the clean ATR crystal should be collected prior to sample

analysis.

Sample Preparation

Data Acquisition Data Analysis

Place Sample on ATR

Collect Sample SpectrumCollect Background Analyze Spectrum

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Solution Introduce Sample to MS Acquire Mass Spectrum Analyze Mass Spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Methodological Deep Dive: N-Boc-
trans-4-hydroxy-D-proline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142493#spectroscopic-data-for-n-boc-trans-4-
hydroxy-d-proline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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